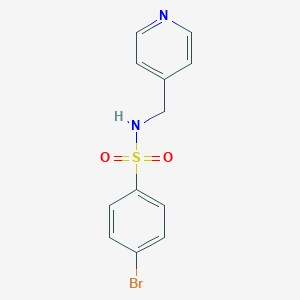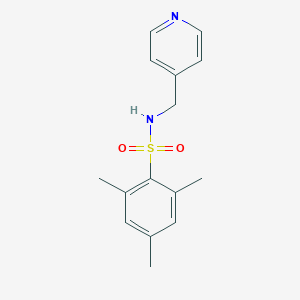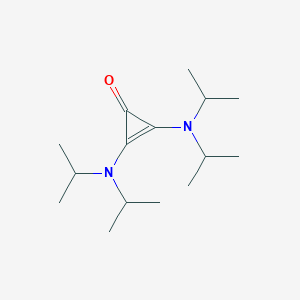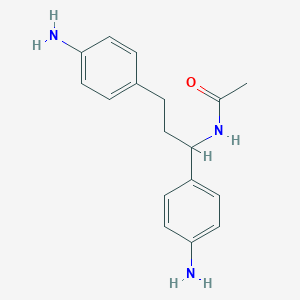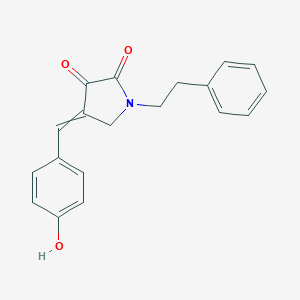![molecular formula C7H7ClOS2 B231565 2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene (CMVT) is a synthetic compound that has been extensively studied for its various biological and chemical properties. It is a member of the thiophene family of compounds, which are known for their diverse pharmacological activities. CMVT has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene is not fully understood, but it has been suggested to involve the inhibition of various inflammatory and cancer-related pathways. This compound has been found to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, a key regulator of inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, a key regulator of inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit antibacterial properties, inhibiting the growth and proliferation of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for various therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. The limitations of using this compound in lab experiments include its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for the research of 2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications, such as in the treatment of various inflammatory diseases and cancers. Additionally, further research is needed to assess the safety and long-term effects of this compound.
Méthodes De Synthèse
The synthesis of 2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene can be achieved through several methods, including the reaction of 2-chloroacetyl chloride with methylsulfinylacetylene, followed by the reaction of the resulting product with thiophene. Another method involves the reaction of 2-chloroacetyl chloride with thiophene, followed by the reaction of the resulting product with methylsulfinylacetylene. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Propriétés
Formule moléculaire |
C7H7ClOS2 |
|---|---|
Poids moléculaire |
206.7 g/mol |
Nom IUPAC |
2-[(Z)-2-chloro-2-methylsulfinylethenyl]thiophene |
InChI |
InChI=1S/C7H7ClOS2/c1-11(9)7(8)5-6-3-2-4-10-6/h2-5H,1H3/b7-5+ |
Clé InChI |
XDCGAOUMMVCFIZ-FNORWQNLSA-N |
SMILES isomérique |
CS(=O)/C(=C/C1=CC=CS1)/Cl |
SMILES |
CS(=O)C(=CC1=CC=CS1)Cl |
SMILES canonique |
CS(=O)C(=CC1=CC=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
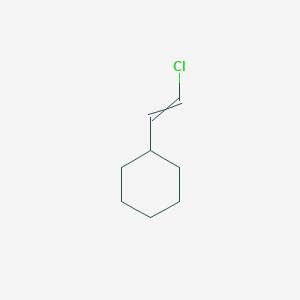
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
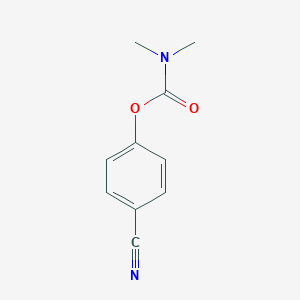
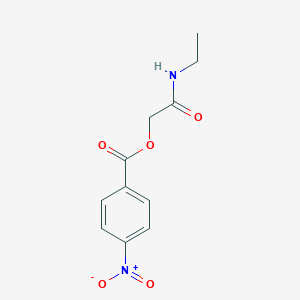
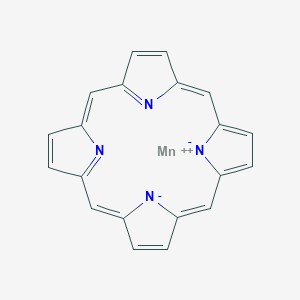
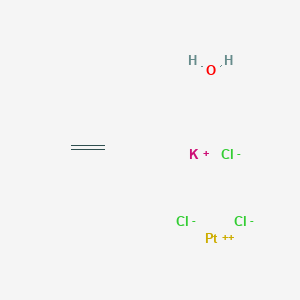
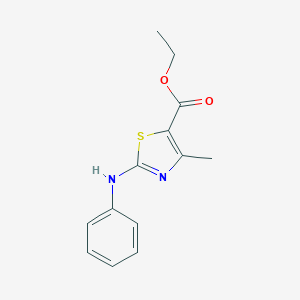
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
